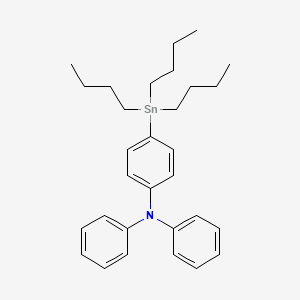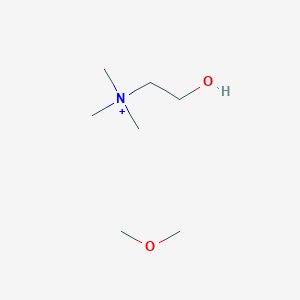
Ethanaminium,2-methoxy-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-methoxy-N,N,N-trimethyl- is a quaternary ammonium compound with the molecular formula C6H16NO+. It is known for its cationic nature and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanaminium, 2-methoxy-N,N,N-trimethyl- can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by methylation using formaldehyde and ammonium chloride . The reaction typically occurs in an alcoholic medium to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Ethanaminium, 2-methoxy-N,N,N-trimethyl- involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced reactors and purification systems to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-methoxy-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in nucleophilic substitution reactions due to its cationic nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethanaminium, 2-methoxy-N,N,N-trimethyl-, such as its oxides, reduced amines, and substituted compounds .
Scientific Research Applications
Ethanaminium, 2-methoxy-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Serves as a DNA precipitant and ion exchange agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized as a surfactant and in the production of various chemical products.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-methoxy-N,N,N-trimethyl- involves its interaction with cellular membranes and proteins. It acts by disrupting membrane integrity and altering protein function, leading to various biological effects. The compound targets specific molecular pathways, including those involved in signal transduction and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Choline: A similar quaternary ammonium compound with a hydroxyl group instead of a methoxy group.
Betaine: Another related compound with a carboxylate group.
Uniqueness
Ethanaminium, 2-methoxy-N,N,N-trimethyl- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C7H20NO2+ |
|---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;methoxymethane |
InChI |
InChI=1S/C5H14NO.C2H6O/c1-6(2,3)4-5-7;1-3-2/h7H,4-5H2,1-3H3;1-2H3/q+1; |
InChI Key |
UOABFZLILDYNJH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)



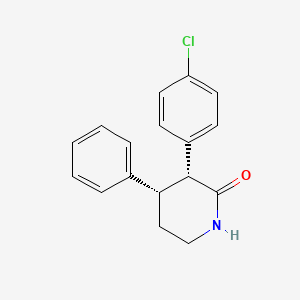
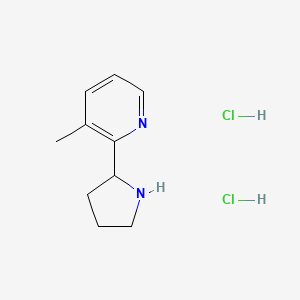
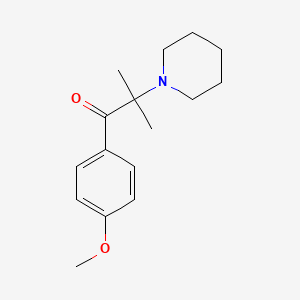
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)



